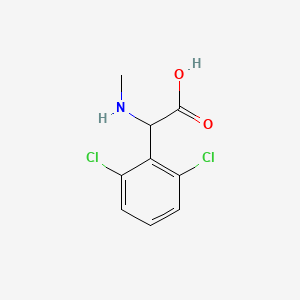

2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid

Beschreibung

2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid is a synthetic aryl acetic acid derivative featuring a 2,6-dichlorophenyl group and a methylamino substitution on the acetic acid backbone.

Eigenschaften

Molekularformel |

C9H9Cl2NO2 |

|---|---|

Molekulargewicht |

234.08 g/mol |

IUPAC-Name |

2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11/h2-4,8,12H,1H3,(H,13,14) |

InChI-Schlüssel |

XTGACMQDOADNHH-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(C1=C(C=CC=C1Cl)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile through a reaction with hydroxylamine hydrochloride.

Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

Acylation: The amine is acylated with chloroacetic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

2-(2,6-Dichlorphenyl)-2-(methylamino)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder schmerzstillende Wirkungen.

Industrie: Einsatz bei der Produktion von Agrochemikalien und anderen Industriechemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2,6-Dichlorphenyl)-2-(methylamino)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielen:

Molekulare Ziele: Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern.

Beteiligte Signalwege: Es kann Signalwege beeinflussen, die mit Entzündungen, Schmerzen oder anderen physiologischen Prozessen zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as a precursor for the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance therapeutic efficacy and reduce side effects.

Enzyme Inhibition

Research indicates that 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting diseases like cancer and inflammation.

Receptor Binding Studies

The compound has been studied for its potential to bind to various receptors in the body, influencing cellular responses. It may act as an antagonist or agonist, modulating biochemical pathways critical for therapeutic interventions.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. It has been shown to reduce edema in animal models, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) with fewer gastrointestinal side effects compared to traditional NSAIDs like aceclofenac .

Case Study : In one study, the compound was tested in a carrageenan-induced paw edema model in rats. Results demonstrated a significant reduction in swelling compared to control groups, suggesting effective anti-inflammatory action.

Analgesic Effects

The analgesic properties of this compound have also been investigated. In controlled experiments, it was administered to mice using the acetic acid-induced writhing test, showing promising results in pain reduction .

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Amino Group Substitutions: The methylamino group in the target compound may enhance solubility or alter binding to cyclooxygenase (COX) enzymes compared to diclofenac’s anilino group. This substitution could reduce gastrointestinal toxicity, a common issue with traditional NSAIDs .

- Ester vs. Acid Forms: Aceclofenac’s acetyloxy group makes it a prodrug, requiring enzymatic hydrolysis to release active diclofenac. In contrast, the methylamino group in the target compound might bypass this step, offering direct activity .

- Halogenation Effects : Fluorinated analogs (e.g., ) show that halogen substitutions can improve metabolic stability and reduce oxidative metabolism, a key pathway for NSAID toxicity .

- Ionic Forms : Sodium diclofenac’s ionic nature enhances bioavailability in aqueous environments, making it suitable for injectable or topical use .

Research Findings

- Diclofenac : Widely studied for its COX-2 selectivity, but associated with cardiovascular and gastrointestinal risks. Its short half-life necessitates frequent dosing .

- Aceclofenac : Demonstrates fewer gastrointestinal side effects than diclofenac due to its prodrug design, though long-term use still poses renal risks .

- Fluorinated Analogs : Preclinical studies indicate that fluorine substitutions reduce cytochrome P450-mediated metabolism, lowering hepatotoxicity while maintaining efficacy .

Biologische Aktivität

2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a methylamino group attached to an acetic acid backbone. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It interacts with specific receptors, possibly modulating their activity.

- Hydrophobic Interactions : The dichlorophenyl group enhances binding affinity through hydrophobic interactions with target proteins.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Moderate |

| Escherichia coli | 10 µg/mL | High |

| Pseudomonas aeruginosa | 20 µg/mL | Low |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Analgesic Properties

Preclinical studies indicate that this compound possesses analgesic properties. It may act on pain pathways to reduce discomfort in animal models.

Case Studies

- Antimicrobial Efficacy Study :

- Inflammation Model :

- Pain Management Research :

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. The presence of halogen atoms like chlorine is noted to increase lipophilicity and receptor binding affinity, which are critical for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves condensation of 2,6-dichloroaniline with methylaminoacetic acid derivatives. To optimize yields, consider varying catalysts (e.g., Pd-based catalysts for coupling reactions) and solvent systems (polar aprotic solvents like DMF or THF). Reaction monitoring via HPLC or LC-MS can identify intermediates and byproducts . For scalability, explore microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography to confirm molecular geometry (as demonstrated for structurally related diclofenac derivatives in crystallographic studies) .

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to verify substituent positions and hydrogen bonding patterns .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic distribution .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize assays aligned with its structural analogs (e.g., diclofenac derivatives):

- Cyclooxygenase (COX-1/COX-2) inhibition assays to assess anti-inflammatory potential .

- MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Microplate Alamar Blue assays for antimycobacterial activity against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites for functionalization .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like COX-2 or bacterial enzymes .

- Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., Cl positioning) with observed bioactivity .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Cross-validate results using orthogonal assays (e.g., compare enzyme inhibition data with cell-based assays) .

- Analyze pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) to explain discrepancies between in vitro and in vivo efficacy .

- Investigate stereochemical influences : Enantiomer separation via chiral HPLC may reveal activity differences between stereoisomers .

Q. How can impurities in synthesized batches be characterized and controlled?

- Methodological Answer :

- LC-MS/MS with ion-trap detectors to identify trace impurities (e.g., dechlorinated byproducts or methyl ester derivatives) .

- Forced degradation studies (acid/base hydrolysis, thermal stress) to profile degradation pathways .

- Dynamic light scattering (DLS) to monitor aggregation in aqueous solutions, which may affect bioactivity .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer :

- Chiral stationary phase (CSP) chromatography (e.g., amylose- or cellulose-based columns) for enantiomer resolution .

- Countercurrent chromatography (CCC) with polar solvent systems for large-scale purification .

- Capillary electrophoresis (CE) with cyclodextrin additives for rapid stereochemical analysis .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological testing?

- Methodological Answer :

- Use co-solvents (e.g., DMSO ≤0.1% v/v) or nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance dispersibility .

- Modify pH (e.g., sodium salt formation) to improve ionization, as seen in sodium salts of related acetic acid derivatives .

Q. What spectroscopic methods are critical for detecting intermolecular interactions in solid-state formulations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.